

A Technical Guide to the Spectroscopic Properties of Pyrazine-2,3-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrazine-2,3-dicarbonitrile**

Cat. No.: **B077751**

[Get Quote](#)

Introduction: **Pyrazine-2,3-dicarbonitrile** and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry, drug discovery, and materials science.^{[1][2][3]} The pyrazine ring is a key structural motif in numerous biologically active molecules, and the presence of two cyano groups imparts unique electronic properties and reactivity.^{[1][4]} These compounds often serve as crucial intermediates in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.^{[2][5]} Furthermore, their electron-deficient nature makes them suitable for the development of functional materials with applications in optics and electronics.^{[2][6]}

This technical guide provides a comprehensive overview of the spectroscopic data for a series of 5-(alkylamino)-6-(aryl/alkyl)**pyrazine-2,3-dicarbonitrile** derivatives. It includes a summary of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their characterization.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative **pyrazine-2,3-dicarbonitrile** derivatives, providing insights into their structural and electronic characteristics. The data is primarily based on the characterization of 5-(cyclohexylamino)-6-phenyl**pyrazine-2,3-dicarbonitrile**, its 4-chlorophenyl analog, and the 6-methyl analog.^[5]

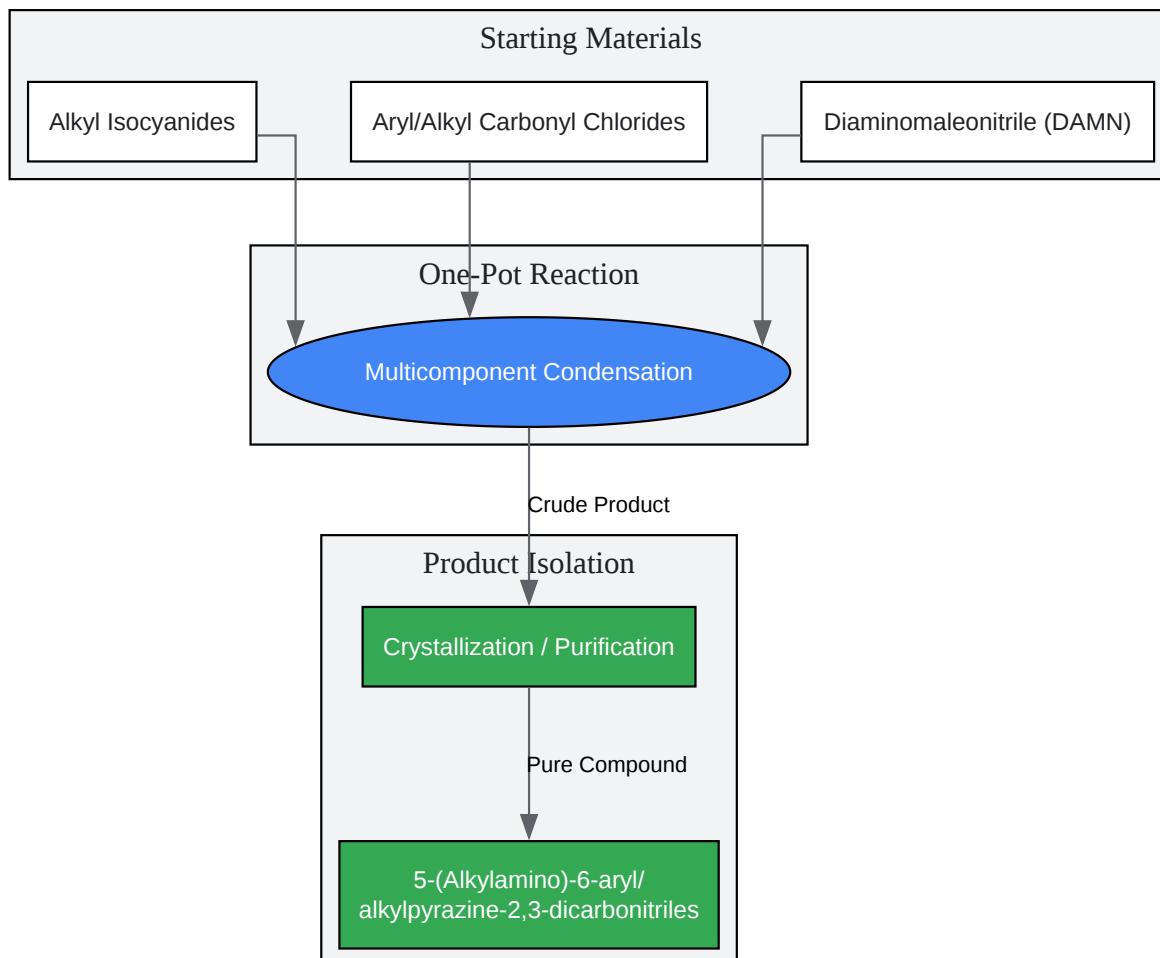
¹H NMR Spectral Data (in CDCl₃)

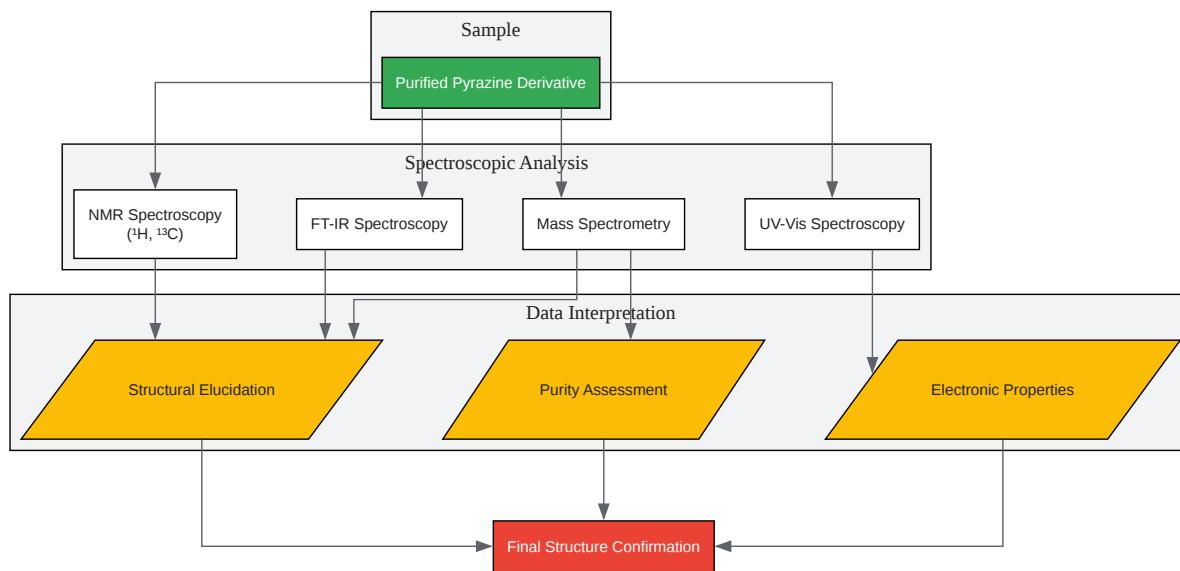
Compound	Substituents	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
13a	$R^1 = \text{Cyclohexyl}$, $R^2 = \text{Phenyl}$	1.19–1.28 (m, 3H), 1.41–1.51 (m, 2H), 1.66–1.77 (m, 3H), 2.00–2.04 (m, 2H), 3.99–4.05 (m, 1H), 5.77 (d, 1H, $J = 7.6$), 7.59–7.61 (m, 1H), 7.63–7.67 (m, 1H)[5]
13c	$R^1 = \text{Cyclohexyl}$, $R^2 = 4\text{-Chlorophenyl}$	1.19–1.31 (m, 3H), 1.42–1.52 (m, 3H), 1.67–1.78 (m, 3H), 2.00–2.04 (m, 3H), 3.99–4.05 (m, 1H), 5.67 (d, 1H, $J = 7.6$), 7.57 (d, 2H, $J = 8.4$), 7.63 (d, 2H, $J = 8.4$)[5]
13e	$R^1 = \text{Cyclohexyl}$, $R^2 = \text{Methyl}$	1.26–1.32 (m, 3H), 1.45–1.51 (m, 2H), 1.64 (s, 2H), 1.72–1.75 (m, 1H), 1.80–1.84 (m, 2H), 2.06–2.09 (m, 2H), 2.47 (s, 3H), 4.01–4.04 (m, 1H), 5.09 (d, 1H, $J = 6.0$)[5]

^{13}C NMR Spectral Data (in CDCl_3)

Compound	Substituents	Chemical Shifts (δ , ppm)
13a	$R^1 = \text{Cyclohexyl}$, $R^2 = \text{Phenyl}$	24.7, 25.5, 32.4, 50.6, 114.2, 114.8, 119.7, 128.1, 130.0, 131.3, 131.4, 133.8, 145.5, 151.3[5]
13c	$R^1 = \text{Cyclohexyl}$, $R^2 = 4\text{-Chlorophenyl}$	24.7, 25.5, 32.4, 50.8, 114.0, 114.6, 119.7, 129.6, 130.3, 131.4, 131.4, 132.2, 137.7, 144.2, 151.2[5]
13e	$R^1 = \text{Cyclohexyl}$, $R^2 = \text{Methyl}$	15.6, 19.9, 20.7, 27.8, 45.7, 109.3, 109.9, 114.3, 126.1, 140.1, 147.0[5]

FT-IR Spectral Data (KBr, cm^{-1})


Compound	Substituents	Key Vibrational Frequencies (ν , cm^{-1})
13a	$R^1 = \text{Cyclohexyl}$, $R^2 = \text{Phenyl}$	3411 (N-H), 2939, 2852 (C-H), 2227 (C≡N), 1579, 1561, 1525 (C=N, C=C ring)[5]
13c	$R^1 = \text{Cyclohexyl}$, $R^2 = 4\text{-Chlorophenyl}$	3407, 3388 (N-H), 2933, 2856 (C-H), 2226 (C≡N), 1593, 1571, 1558 (C=N, C=C ring)[5]
13e	$R^1 = \text{Cyclohexyl}$, $R^2 = \text{Methyl}$	3378 (N-H), 2941, 2923 (C-H), 2245, 2219 (C≡N), 1582, 1514 (C=N, C=C ring)[5]


Mass Spectrometry (MS) Data

Compound	Substituents	Molecular Formula	[M] ⁺ (m/z) Calculated	[M] ⁺ (m/z) Found
13a	R ¹ = Cyclohexyl, R ² = Phenyl	C ₁₈ H ₁₇ N ₅	303.1478	303.1478[5]
13c	R ¹ = Cyclohexyl, R ² = 4-Chlorophenyl	C ₁₈ H ₁₆ ClN ₅	337.1094	339.1245 (isotope peak)[5]
13e	R ¹ = Cyclohexyl, R ² = Methyl	C ₁₃ H ₁₅ N ₅	241.1327	241.1322[5]

Visualized Workflows

The synthesis and characterization of **pyrazine-2,3-dicarbonitrile** derivatives follow a structured workflow, from the initial reaction to final spectroscopic confirmation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]

- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Properties of Pyrazine-2,3-dicarbonitrile Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077751#spectroscopic-data-for-pyrazine-2-3-dicarbonitrile-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com